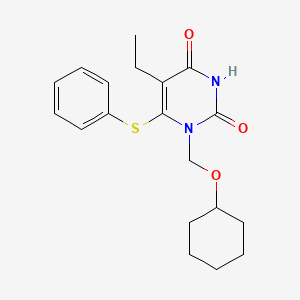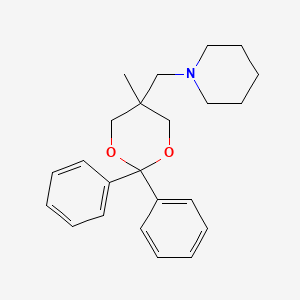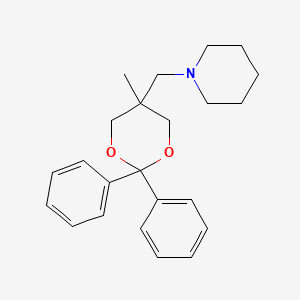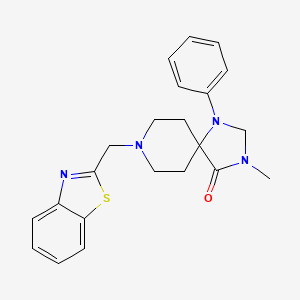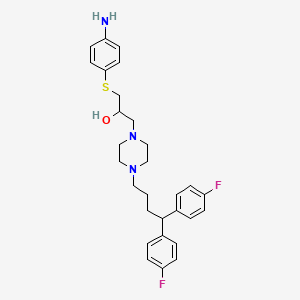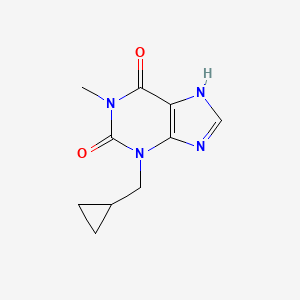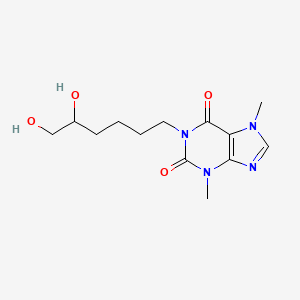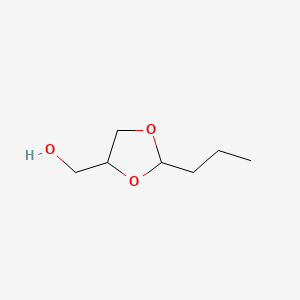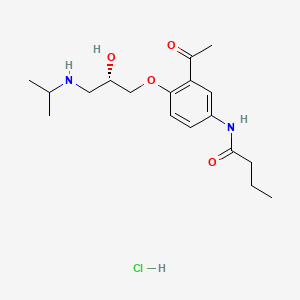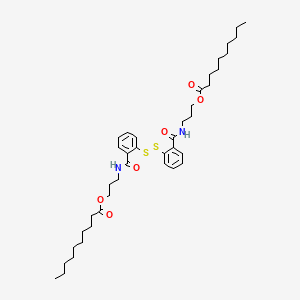
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamoyl, disulfanyl, and decanoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Carbamoyl Intermediate: This involves the reaction of 3-decanoyloxypropylamine with a suitable carbamoyl chloride under controlled conditions.
Disulfide Bond Formation: The carbamoyl intermediate is then reacted with a disulfanyl compound to form the disulfide bond.
Final Coupling Reaction: The disulfide intermediate is coupled with a decanoate derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: The carbamoyl and decanoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate involves its interaction with biological molecules through its functional groups. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The carbamoyl and decanoate groups may also interact with lipid membranes, facilitating the compound’s incorporation into biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl pentadecanoate
- 3-((2-((2-(N-(3-Hexanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexanoate
Uniqueness
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
88848-53-7 |
|---|---|
Formule moléculaire |
C40H60N2O6S2 |
Poids moléculaire |
729.0 g/mol |
Nom IUPAC |
3-[[2-[[2-(3-decanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl decanoate |
InChI |
InChI=1S/C40H60N2O6S2/c1-3-5-7-9-11-13-15-27-37(43)47-31-21-29-41-39(45)33-23-17-19-25-35(33)49-50-36-26-20-18-24-34(36)40(46)42-30-22-32-48-38(44)28-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-32H2,1-2H3,(H,41,45)(H,42,46) |
Clé InChI |
DJPULBNYGBQRIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


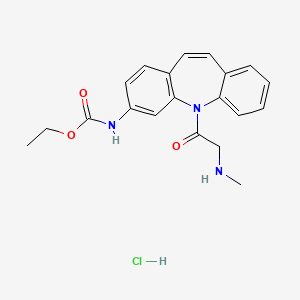
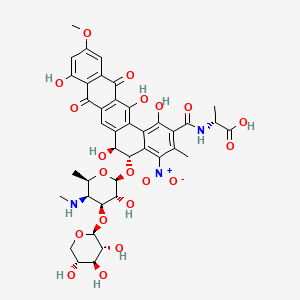
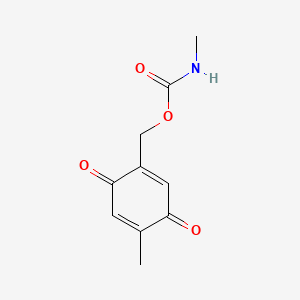
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
